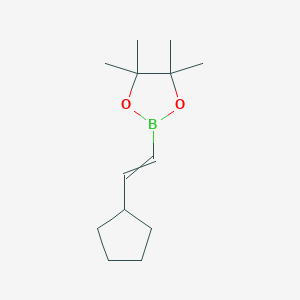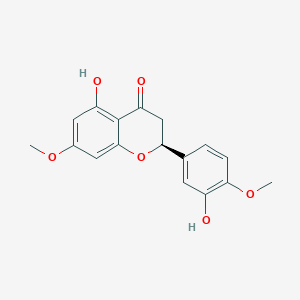
2-(6,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its boronic acid derivative structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the dihydropyran core. One common approach is the reaction of 6,6-dimethyl-3,6-dihydro-2H-pyran-4-yl with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a catalyst, such as a palladium or nickel complex, and a suitable solvent, such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: : The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidation: : Hydrogen peroxide, sodium hypochlorite, or iodine.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Various nucleophiles, such as amines or alcohols, in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a versatile reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology
In biological research, this compound is employed in the development of new drugs and therapeutic agents. Its ability to form stable complexes with various biomolecules makes it useful in drug design and discovery.
Medicine
In the medical field, this compound is explored for its potential as a therapeutic agent. Its unique chemical properties may contribute to the development of new treatments for diseases such as cancer and infectious diseases.
Industry
In industry, this compound is utilized in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications in material science and engineering.
作用机制
The mechanism by which 2-(6,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with various biomolecules, such as enzymes and receptors, leading to modulation of biological processes.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(6,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Boronic acids: : These compounds share the boronic acid functional group and are used in similar applications.
Dihydropyrans: : These compounds have a similar core structure and are used in organic synthesis.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the tetramethyl groups, which enhance its stability and reactivity.
属性
IUPAC Name |
2-(6,6-dimethyl-2,3-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-11(2)9-10(7-8-15-11)14-16-12(3,4)13(5,6)17-14/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYACPZPJHLRMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(OCC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8058862.png)
![2-[2-(3,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8058865.png)



![(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one](/img/structure/B8058902.png)

![(18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) (E)-2-methylbut-2-enoate](/img/structure/B8058923.png)
![7-(Hydroxymethyl)-4-methoxy-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B8058937.png)


![1-Benzyl-1h,4h,5h-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B8058962.png)


